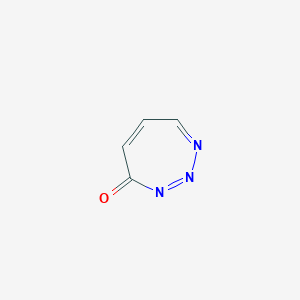
4-Hydroxy-4-methylpentanoic acid
Vue d'ensemble
Description
4-Hydroxy-4-methylpentanoic acid (UMB68) is a tertiary alcohol, similar in structure to the drug GHB . It has the molecular formula C6H12O3 .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy-4-methylpentanoic acid is C6H12O3 . It has an average mass of 132.158 Da and a mono-isotopic mass of 132.078644 Da .Chemical Reactions Analysis
4-Hydroxy-4-methylpentanoic acid (UMB68) has been shown to bind selectively to the GHB receptor ligand in binding assays . This indicates that it may participate in chemical reactions involving the GHB receptor.Applications De Recherche Scientifique
Stereochemistry and Synthesis
- Stereochemistry of the Amino Acid in Marine Toxins: A study by Giordano, Spinella, and Sodano (1999) detailed the stereoselective synthesis of diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid, an amino acid constituent in marine toxins. This synthesis was instrumental in determining the stereochemistry of this acid in the marine toxin janolusimide (Giordano, Spinella, & Sodano, 1999).
- Stereoselective Aldol Reaction: Braun and Gräf (2003) conducted a study on the stereoselective aldol reaction of 4-methylpentanoic acid, providing insights into its synthesis and properties (Braun & Gräf, 2003).
Quantitative Determination in Beverages
- Determination in Alcoholic Beverages: Gracia-Moreno, Lopez, and Ferreira (2015) optimized a method for the quantitative determination of various hydroxy acids, including 4-hydroxy-4-methylpentanoic acid, in wines and other alcoholic beverages. This study highlighted its presence and potential sensory effects in these beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Safety Assessment in Fragrance Ingredients
- Safety Assessment: A paper by Api et al. (2020) assessed the safety of 4-methylpentanoic acid in fragrance ingredients, covering aspects like genotoxicity and environmental safety. This comprehensive safety assessment informs its use in various consumer products (Api et al., 2020).
Applications in Organic Synthesis
- Hetero-Diels–Alder Approaches: Tarver, Terranova, and Joullié (2004) reported on the stereoselective syntheses of derivatives of 4-hydroxy-4-methylpentanoic acid, contributing to the field of organic synthesis and expanding the utility of this compound (Tarver, Terranova, & Joullié, 2004).
Biochemical Studies
- Study of Enantiospecific Synthesis: Harris et al. (1998) conducted research on the enantiospecific synthesis of various stereoisomers of 4-hydroxy-4-methylpentanoic acid, furthering our understanding of its biochemical properties (Harris, Cutter, Weissman, Hanefeld, Timoney, & Staunton, 1998).
Analytical Chemistry Applications
- Determination in Wine: A study by Gracia-Moreno, Lopez, and Ferreira (2015) developed a method for analyzing various methylpentanoic acids, including 4-hydroxy-4-methylpentanoic acid, in wine and other beverages. This research contributed to the field of analytical chemistry, particularly in the analysis of alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Organoleptic Impact in Wines
- Impact on Wine Aroma: Lytra, Tempère, de Revel, and Barbe (2012) identified the impact of ethyl 2-hydroxy-4-methylpentanoate, a compound related to 4-hydroxy-4-methylpentanoic acid, on the aroma of wines. This study provided valuable insights into the influence of such compounds on the sensory properties of wines (Lytra, Tempère, de Revel, & Barbe, 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
4-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUMPXLDAZULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Record name | 4-Hydroxy-4-methylpentanoic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/4-Hydroxy-4-methylpentanoic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633867 | |
| Record name | 4-Hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4-methylpentanoic acid | |
CAS RN |
23327-19-7 | |
| Record name | 4-Hydroxy-4-methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23327-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4-methylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023327197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-4-METHYLPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBT229QVC5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B1260401.png)







![2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic acid [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl ester](/img/structure/B1260417.png)
![N-(4-propan-2-ylphenyl)-1-[(1,3,3-trimethyl-2-oxo-5-indolyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B1260419.png)
![3-(4-Chloro-phenyl)-8-methyl-2-(5-phenyl-oxazol-2-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1260420.png)
![4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B1260422.png)
![(8R,9S,12S,15S,18S,21S,27S)-21-[3-(diaminomethylideneamino)propyl]-12-(2-methylpropyl)-10,13,16,19,22,25-hexaoxo-9-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-8,15-di(propan-2-yl)-2,11,14,17,20,23,26,30,32-nonazapentacyclo[16.14.2.13,7.129,32.04,33]hexatriaconta-1(33),3,5,7(36),29(35),30-hexaene-27-carboxylic acid](/img/structure/B1260423.png)